2-(Pyridin-3-yloxy)pyrimidine
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Overview
Description
2-(Pyridin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyridine ring connected to a pyrimidine ring via an oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)pyrimidine typically involves the reaction of pyridin-3-ol with a suitable pyrimidine derivative. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with a halogenated pyrimidine under basic conditions. The reaction can be carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The choice of solvents, reagents, and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated pyrimidines, bases like potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
2-(Pyridin-3-yloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yloxy)pyrimidine
- 2-(Pyridin-4-yloxy)pyrimidine
- 2-(Pyridin-3-yloxy)quinoline
Uniqueness
2-(Pyridin-3-yloxy)pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the oxygen atom and the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-pyridin-3-yloxypyrimidine |
InChI |
InChI=1S/C9H7N3O/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9/h1-7H |
InChI Key |
AJGMHLBSAFZMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC=N2 |
Origin of Product |
United States |
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